6-(3,4,5-Trifluorophenyl)piperidin-2-one
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Overview
Description
6-(3,4,5-Trifluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom The trifluorophenyl group attached to the piperidinone ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced piperidinone derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(3,4,5-trifluorophenyl)piperidin-2-one
- 4-(3,4,5-Trifluorophenyl)piperidin-2-one
- 5-(3,4,5-Trifluorophenyl)piperidin-2-one
Uniqueness
6-(3,4,5-Trifluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H10F3NO |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
6-(3,4,5-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16) |
InChI Key |
JEOAQVWEZRVXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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